N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a morpholine ring, a benzofuran moiety, and a sulfonyl group. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran derivative, followed by the introduction of the acetamide group. The morpholine ring is then incorporated, and finally, the sulfonyl group is added under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the sulfonyl group and the benzofuran moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide shares structural similarities with other sulfonyl-containing benzofuran derivatives.
- Compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride and disilane-bridged architectures also exhibit unique chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C23H26N2O5S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H26N2O5S/c1-15-4-9-21-18(14-29-22(21)10-15)11-23(26)24-19-5-7-20(8-6-19)31(27,28)25-12-16(2)30-17(3)13-25/h4-10,14,16-17H,11-13H2,1-3H3,(H,24,26) |
InChI Key |
ZGJQBUAMCKSIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=CC(=C4)C |
Origin of Product |
United States |
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